2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol
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Overview
Description
2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields . This particular compound features an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
For industrial production, the preparation process may involve the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield 2-amino-2-methyl-1-propanol, which can then be further reacted to form this compound . This method is advantageous due to its cost-effectiveness and high product purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted imidazoles depending on the reagent used.
Scientific Research Applications
2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Known for its antibacterial properties.
2-(4,5-Dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol: Used in the synthesis of efficient catalysts.
Uniqueness
2-(2-Amino-5-propan-2-ylimidazol-1-yl)ethanol is unique due to its combination of amino and hydroxyl groups, which provide it with versatile reactivity and the ability to form multiple types of chemical bonds. This makes it a valuable compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(2-amino-5-propan-2-ylimidazol-1-yl)ethanol |
InChI |
InChI=1S/C8H15N3O/c1-6(2)7-5-10-8(9)11(7)3-4-12/h5-6,12H,3-4H2,1-2H3,(H2,9,10) |
InChI Key |
IEMXWZDAHLBHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(N1CCO)N |
Origin of Product |
United States |
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